molecular formula C23H25N3O4S B2515158 N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-isopropoxybenzamide CAS No. 681267-57-2

N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-isopropoxybenzamide

Katalognummer B2515158
CAS-Nummer: 681267-57-2
Molekulargewicht: 439.53
InChI-Schlüssel: NFXCBIMLDXVQEF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of N-arylbenzo[b]thieno[3,2-d]pyrimidin-4-amines and their analogues, as described in the first paper, involves a microwave-accelerated condensation and Dimroth rearrangement. Starting anilines are reacted with N'-(2-cyanoaryl)-N,N-dimethylformimidamides, which are obtained by reacting thiophene precursors with dimethylformamide dimethylacetal. This method provides rapid access to a library of compounds potentially useful as Ser/Thr kinase inhibitors . Similarly, the third paper outlines the synthesis of N-aryl-7-methoxybenzo[b]furo[3,2-d]pyrimidin-4-amines and their thieno analogues through a multi-step microwave-accelerated process, starting from different aniline and cyanaryl intermediates . Although the compound , "N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-isopropoxybenzamide," is not directly mentioned, these papers provide insight into the synthetic strategies that could be adapted for its synthesis.

Molecular Structure Analysis

The second paper provides a detailed characterization of a structurally related compound, N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, using various spectroscopic methods such as 1H NMR, 13C NMR, IR, and GC-MS. X-ray analysis was also employed to determine and confirm the structure . These techniques are crucial for analyzing the molecular structure of the compound , ensuring the correct identification of its chemical framework and functional groups.

Chemical Reactions Analysis

The importance of the compound synthesized in the second paper lies in its N,O-bidentate directing group, which is potentially suitable for metal-catalyzed C–H bond functionalization reactions . This suggests that the compound "N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-isopropoxybenzamide" could also participate in similar chemical reactions, given the presence of appropriate functional groups that can act as directing elements for such transformations.

Physical and Chemical Properties Analysis

While the papers provided do not directly discuss the physical and chemical properties of the specific compound , they do offer a framework for how such properties might be analyzed. The spectroscopic and analytical techniques mentioned in the second paper, such as NMR, IR, GC-MS, and elemental analysis, are essential tools for determining these properties . Additionally, the biological evaluation mentioned in papers one and three indicates that the synthesized compounds have inhibitory potency against various protein kinases, which is a significant chemical property related to their potential pharmacological activity .

Wissenschaftliche Forschungsanwendungen

Synthesis and Pharmacological Activities

Compounds structurally related to the specified chemical have been synthesized and evaluated for various pharmacological activities. For instance, a study by Mohamed M. Abdulla et al. (2014) explored the synthesis of novel substituted pyrazole derivatives, demonstrating their anti-inflammatory activities. The synthesis involved a series of chemical reactions starting from specific benzamides, leading to compounds that exhibited less toxicity and good anti-inflammatory properties (Abdulla et al., 2014).

Supramolecular Self-Assembly and Luminescent Properties

Research by Sandra Moyano et al. (2013) focused on the self-assembly of 4-aryl-1H-pyrazoles, demonstrating their ability to form supramolecular columnar liquid crystals. These compounds showed luminescent properties and the ability to self-assemble through hydrogen bonding, forming columnar mesophases. This study highlights the potential application of such compounds in the development of new materials with specific optical and self-assembling properties (Moyano et al., 2013).

Anticancer and Antiviral Applications

A series of compounds with structural similarities to the specified chemical have been investigated for their potential anticancer and antiviral activities. For example, research into the anticonvulsant activity of 3,5-dimethylpyrazole derivatives highlighted the therapeutic potential of these compounds in the treatment of seizures, with some derivatives showing promising results in animal models (Koçyiğit-Kaymakçıoğlu et al., 2011).

Herbicidal Activity

The design and synthesis of pyrazole benzophenone derivatives for targeting 4-hydroxyphenylpyruvate dioxygenase, a key enzyme in herbicide discovery, demonstrate the agricultural applications of compounds related to the specified chemical. Some derivatives exhibited significant herbicidal activity, surpassing existing herbicides against specific weeds, indicating their potential as new herbicidal agents (Fu et al., 2017).

Luminescence Sensing Applications

Another study highlighted the synthesis of lanthanide(III)-organic frameworks with dimethylphenyl imidazole dicarboxylate, demonstrating their sensitivity and potential application as fluorescence sensors for detecting benzaldehyde-based derivatives. This research underscores the utility of such compounds in the development of sensitive luminescent sensors for specific chemicals (Shi et al., 2015).

Eigenschaften

IUPAC Name

N-[2-(3,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O4S/c1-14(2)30-19-9-6-17(7-10-19)23(27)24-22-20-12-31(28,29)13-21(20)25-26(22)18-8-5-15(3)16(4)11-18/h5-11,14H,12-13H2,1-4H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFXCBIMLDXVQEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=CC=C(C=C4)OC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-isopropoxybenzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.